Erbium(3+);trihydroxide

Vue d'ensemble

Description

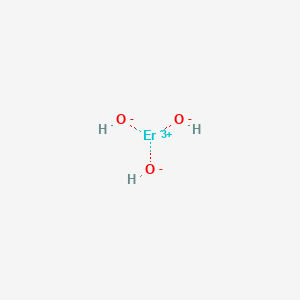

Erbium(3+);trihydroxide is a useful research compound. Its molecular formula is ErH3O3 and its molecular weight is 218.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Erbium(3+) hydroxide, or Er(OH)₃, is a compound of erbium that has garnered attention in various fields, particularly in materials science and biomedicine. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of Erbium(3+) Hydroxide

Erbium is a rare earth element that exists primarily in the +3 oxidation state in its compounds. Erbium(3+) hydroxide is characterized by its pink color and unique luminescent properties. It is known for its stability in various environments and its interactions with biological systems.

Erbium ions (Er³⁺) released from erbium(3+) hydroxide can interact with biological molecules, influencing various cellular processes. The primary mechanisms include:

- Cell Signaling Modulation : Er³⁺ ions can affect cell signaling pathways, potentially altering gene expression and cellular metabolism. This modulation can lead to changes in cellular behavior, which may be beneficial in therapeutic contexts .

- Biocompatibility : Studies have indicated that erbium compounds exhibit biocompatibility, making them suitable for biomedical applications such as drug delivery systems and imaging agents .

- Antimicrobial Properties : There is evidence suggesting that erbium compounds may possess antimicrobial activity. This property could be harnessed for medical applications, particularly in treating infections or as biopesticides .

Biological Activity Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on the antimicrobial properties of erbium salts demonstrated significant inhibition against common bacterial strains. The study highlighted the potential use of erbium ions in developing new antimicrobial agents.

Case Study 2: Drug Delivery Applications

In vitro studies involving drug delivery systems incorporating erbium nanoparticles showed enhanced bioavailability and targeted delivery of therapeutic agents. These findings suggest that erbium(3+) hydroxide could play a crucial role in improving the efficacy of existing drugs.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Optical Applications

Optical Fiber Amplification:

Erbium(3+); trihydroxide is critical in the development of erbium-doped fiber amplifiers (EDFAs), which are essential for long-distance communication. These amplifiers utilize the luminescent properties of erbium ions to boost optical signals in fiber optic cables, making them vital for undersea data transmission and telecommunications networks. The near-infrared emission from erbium enhances signal strength without significant loss over distances, which is crucial for maintaining high-quality data transmission .

Laser Technology:

The compound is also used in laser systems due to its ability to emit light at specific wavelengths when excited. This property makes it suitable for applications in medical lasers, such as those used in dermatological treatments (e.g., erbium laser resurfacing), where precise light emission is necessary for effective skin treatment .

Biomedical Applications

Bioimaging:

Research indicates that erbium-doped materials exhibit low cytotoxicity and favorable photoluminescent properties, making them suitable candidates for bioimaging techniques. The near-infrared light emitted by erbium compounds can penetrate biological tissues, providing a non-invasive means of imaging cellular structures and processes .

Therapeutic Agents:

Erbium(3+); trihydroxide is being explored for use in therapeutic applications due to its biocompatibility and luminescent properties. Studies suggest that it can serve as a contrast agent in medical imaging, enhancing the visibility of tissues during diagnostic procedures .

Material Science Applications

Ceramics and Glass Manufacturing:

The compound is utilized in the production of high-performance ceramics and glasses. Its unique optical properties contribute to the development of materials with specific refractive indices and thermal stability, which are essential for applications in optics and electronics.

Catalysis:

Erbium(3+); trihydroxide acts as a catalyst in various chemical reactions, facilitating the synthesis of organic compounds. Its ability to interact with light and other electromagnetic radiation enhances reaction rates and selectivity, making it valuable in chemical manufacturing processes.

Case Studies

- Telecommunications: A study demonstrated that incorporating erbium(3+); trihydroxide into fiber optic systems significantly improved signal amplification over long distances compared to traditional methods. The research highlighted its effectiveness in minimizing signal loss during transmission.

- Biomedical Imaging: In a clinical trial involving patients undergoing imaging for tumor detection, erbium-doped materials provided clearer images with reduced exposure time compared to conventional imaging agents. This study underscored the potential of erbium compounds in enhancing diagnostic accuracy while ensuring patient safety .

Propriétés

IUPAC Name |

erbium(3+);trihydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVZPNQZVXNCJK-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Er+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14646-16-3 | |

| Record name | Erbium hydroxide (Er(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14646-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erbium hydroxide (Er(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014646163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium hydroxide (Er(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erbium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.